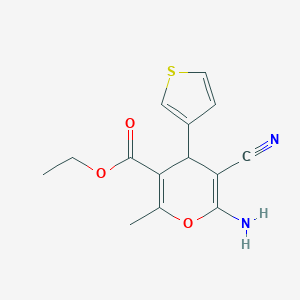![molecular formula C29H23ClN2O4 B392288 5-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-3,3-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE](/img/structure/B392288.png)
5-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-3,3-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-3,3-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE is a complex organic molecule with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-3,3-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Furyl Ring: This can be achieved through a Friedel-Crafts acylation reaction, where a furyl ring is introduced onto a suitable aromatic substrate.
Nitration and Chlorination:
Cyclization: The final step involves the cyclization of the intermediate compounds to form the tetrahydrobenzo[a]phenanthridinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-3,3-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
5-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-3,3-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE:
Medicinal Chemistry: Due to its complex structure, it can be used as a scaffold for the development of new pharmaceuticals.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.
Mécanisme D'action
The mechanism of action of 5-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-3,3-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-chloro-5-nitrophenyl)-2-furyl derivatives: These compounds share a similar core structure but differ in the substituents attached to the furyl and phenyl rings.
3,3-dimethyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one derivatives: These compounds have variations in the substituents on the tetrahydrobenzo[a]phenanthridinone core.
Uniqueness
The uniqueness of 5-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-3,3-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE lies in its specific combination of functional groups and its potential for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C29H23ClN2O4 |
|---|---|
Poids moléculaire |
499g/mol |
Nom IUPAC |
5-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one |
InChI |
InChI=1S/C29H23ClN2O4/c1-29(2)14-20-27(23(33)15-29)26-18-6-4-3-5-16(18)7-10-22(26)31-28(20)25-12-11-24(36-25)19-13-17(32(34)35)8-9-21(19)30/h3-13,28,31H,14-15H2,1-2H3 |
Clé InChI |
YGICZJQAQJKVDG-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)C3=C(C=CC4=CC=CC=C43)NC2C5=CC=C(O5)C6=C(C=CC(=C6)[N+](=O)[O-])Cl)C |
SMILES canonique |
CC1(CC2=C(C(=O)C1)C3=C(C=CC4=CC=CC=C43)NC2C5=CC=C(O5)C6=C(C=CC(=C6)[N+](=O)[O-])Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(Dimethoxymethyl)-13-(2-phenylethyl)-9,10-dihydro-12,14-dioxo-9,10-[3,4]pyrrolidinoanthracene](/img/structure/B392205.png)
![1,7-DIETHYL-4-(2-NITROPHENYL)-8,9-DIPHENYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5,10-TRIONE](/img/structure/B392207.png)
![2-Amino-4-[4-(dimethylamino)phenyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B392210.png)
![2-Amino-4-(3,5-dichlorothiophen-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B392211.png)
![2-[5-(ETHOXYMETHYL)-4-IMINO-2-METHYL-1(4H)-PYRIMIDINYL]-1-(4-NITROPHENYL)-1-ETHANONE](/img/structure/B392212.png)

![14-(4-bromophenyl)-12-thia-8,10,15,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,8,10,13-heptaene](/img/structure/B392216.png)
![1-(4-BROMOPHENYL)-2-[5-(ETHOXYMETHYL)-4-IMINO-2-METHYL-1(4H)-PYRIMIDINYL]-1-ETHANONE](/img/structure/B392217.png)
![2-Amino-4-(2,4-dichlorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B392218.png)


![2-{[(E)-2,2'-bithiophen-5-ylmethylidene]amino}-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B392223.png)
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl {4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}acetate](/img/structure/B392225.png)
![(4Z)-4-[(5-CHLORO-2-METHYLPHENYL)IMINO]-1-(1-PHENYLETHYL)-1,3-DIAZASPIRO[4.5]DECANE-2-THIONE](/img/structure/B392228.png)
